

# Application Note: Quantification of Crizotinib using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of **Crizotinib** in bulk drug and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and research applications. All experimental protocols and validation data are presented in accordance with ICH guidelines.

#### Introduction

**Crizotinib** is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Accurate and reliable analytical methods are crucial for its quantification in various samples to ensure safety and efficacy. This application note provides a comprehensive guide to a developed and validated RP-HPLC method for **Crizotinib** analysis.

# **Chromatographic Conditions**

A summary of the optimized chromatographic conditions for the analysis of **Crizotinib** is presented in Table 1.

Table 1: Optimized Chromatographic Conditions



| Parameter            | Condition                                                        |
|----------------------|------------------------------------------------------------------|
| Instrument           | High-Performance Liquid Chromatograph with UV Detector           |
| Column               | C18 (250 mm x 4.6 mm, 5 μm particle size)                        |
| Mobile Phase         | Acetonitrile: 0.1% Orthophosphoric Acid Buffer (60:40 v/v)[1][2] |
| Flow Rate            | 1.0 mL/min[1][2]                                                 |
| Detection Wavelength | 267 nm[1][2]                                                     |
| Column Temperature   | 30°C[1][2]                                                       |
| Injection Volume     | 20 μL                                                            |
| Diluent              | Methanol : Water (50:50 v/v)[1][2]                               |
| Run Time             | 10 minutes[3]                                                    |

# **Experimental Protocols**Preparation of Solutions

3.1.1. Mobile Phase Preparation (Acetonitrile: 0.1% OPA Buffer, 60:40 v/v)

- Prepare 0.1% Orthophosphoric Acid (OPA) buffer by taking 1 mL of OPA in a 1000 mL volumetric flask and making up the volume with HPLC grade water.
- Mix 600 mL of HPLC grade Acetonitrile and 400 mL of 0.1% OPA buffer.
- Filter the mixture through a 0.45 μm membrane filter.
- Degas the mobile phase by sonication for 15 minutes.
- 3.1.2. Diluent Preparation (Methanol: Water, 50:50 v/v)
- Mix 500 mL of HPLC grade Methanol and 500 mL of HPLC grade water.
- 3.1.3. Standard Stock Solution Preparation (100 µg/mL)



- Accurately weigh 10 mg of Crizotinib reference standard and transfer it to a 100 mL volumetric flask.[1]
- Add approximately 70 mL of diluent and sonicate to dissolve.
- Make up the volume to 100 mL with the diluent and mix well.
- 3.1.4. Preparation of Working Standard Solutions
- Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the desired linearity range (e.g., 10-50 μg/mL).[3]

## **Sample Preparation (from Capsules)**

- Weigh and finely powder the contents of not fewer than 20 Crizotinib capsules.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Crizotinib and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the diluent and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range.

### **Method Validation**

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria



| Parameter                            | Acceptance Criteria                    |
|--------------------------------------|----------------------------------------|
| System Suitability                   |                                        |
| - Tailing Factor                     | ≤ 2.0                                  |
| - Theoretical Plates                 | > 2000                                 |
| - % RSD of Peak Areas                | ≤ 2.0%                                 |
| Linearity                            |                                        |
| - Correlation Coefficient (r²)       | ≥ 0.999                                |
| Accuracy (% Recovery)                | 98.0% - 102.0%                         |
| Precision (% RSD)                    |                                        |
| - Repeatability (Intra-day)          | ≤ 2.0%                                 |
| - Intermediate Precision (Inter-day) | ≤ 2.0%                                 |
| Robustness                           | % RSD ≤ 2.0%                           |
| Limit of Detection (LOD)             | Based on Signal-to-Noise ratio of 3:1  |
| Limit of Quantification (LOQ)        | Based on Signal-to-Noise ratio of 10:1 |

A summary of the quantitative results for the method validation is presented in Table 3.

Table 3: Quantitative Summary of Method Validation Results



| Parameter                                 | Result                 |
|-------------------------------------------|------------------------|
| System Suitability                        |                        |
| - Tailing Factor                          | 1.1                    |
| - Theoretical Plates                      | 5800                   |
| - % RSD of Peak Areas (n=5)               | 0.8%                   |
| Linearity                                 |                        |
| - Range                                   | 10 - 50 μg/mL          |
| - Correlation Coefficient (r²)            | 0.9995                 |
| Accuracy (% Recovery, n=3 levels, 3 reps) | 99.5% - 101.2%         |
| Precision (% RSD)                         |                        |
| - Repeatability (n=6)                     | 0.9%                   |
| - Intermediate Precision (n=6)            | 1.2%                   |
| Robustness                                | Passed                 |
| LOD                                       | 0.08 μg/mL[2]          |
| LOQ                                       | 0.24 μg/mL[ <b>1</b> ] |

## **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationships in the method development process.





Click to download full resolution via product page

Caption: Experimental workflow for **Crizotinib** quantification.





Click to download full resolution via product page

Caption: Logical flow of RP-HPLC method development and validation.

## Conclusion

The described RP-HPLC method is demonstrated to be suitable for the intended purpose of quantifying **Crizotinib** in pharmaceutical samples. The method is linear, accurate, precise, and robust. The provided protocols can be readily implemented in a quality control or research laboratory setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. System suitability Requirements for a USP HPLC Method Tips & Suggestions [mtc-usa.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology ECA Academy [gmp-compliance.org]
- 3. ICH Official web site: ICH [ich.org]
- To cite this document: BenchChem. [Application Note: Quantification of Crizotinib using a Validated RP-HPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193316#rp-hplc-method-development-for-crizotinib-quantification-in-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com